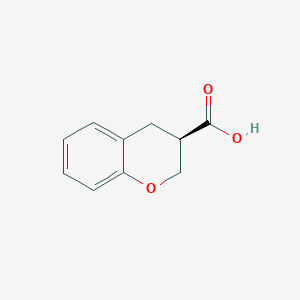

(R)-Chroman-3-carboxylic acid

CAS No.: 1260609-71-9

Cat. No.: VC8063575

Molecular Formula: C10H10O3

Molecular Weight: 178.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1260609-71-9 |

|---|---|

| Molecular Formula | C10H10O3 |

| Molecular Weight | 178.18 g/mol |

| IUPAC Name | (3R)-3,4-dihydro-2H-chromene-3-carboxylic acid |

| Standard InChI | InChI=1S/C10H10O3/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-4,8H,5-6H2,(H,11,12)/t8-/m1/s1 |

| Standard InChI Key | UGAGZMGJJFSKQM-MRVPVSSYSA-N |

| Isomeric SMILES | C1[C@H](COC2=CC=CC=C21)C(=O)O |

| SMILES | C1C(COC2=CC=CC=C21)C(=O)O |

| Canonical SMILES | C1C(COC2=CC=CC=C21)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Properties

-

Chemical Formula:

-

Molecular Weight: 178.18 g/mol

-

IUPAC Name: (3R)-3,4-Dihydro-2H-chromene-3-carboxylic acid

The chroman core consists of a fused benzene and tetrahydropyran ring, with the carboxylic acid group at the chiral C3 position. The (R)-configuration assigns priority to substituents around this carbon according to the Cahn-Ingold-Prelog rules.

Physical and Spectral Data

-

Spectroscopic Signatures:

Synthesis and Stereochemical Control

Visible-Light-Mediated Decarboxylative Reactions

Recent advances utilize photoredox catalysis for stereoretentive synthesis. For example, coumarin-3-carboxylic acids undergo visible-light-driven decarboxylation with N-(acyloxy)phthalimides to yield 4-substituted chroman-2-ones . The reaction proceeds via a radical mechanism, preserving the (R)-configuration at C3 (Figure 1) .

Key Conditions:

-

Catalyst: Ru(bpy) or organic dyes (e.g., eosin Y).

-

Solvent: Anhydrous acetonitrile or DMF.

Multi-Step Industrial Synthesis

A patent (EP1184378A1) outlines a four-step process starting from dialkylphenol compounds :

-

Alkoxymethylation: Reaction with formaldehyde and alcohol.

-

Cyclization: With unsaturated esters at ≥100°C to form dialkylchroman esters.

-

Hydrolysis: To carboxylic acids.

Challenges:

-

Requires stringent temperature control to avoid racemization.

-

Final step achieves >90% enantiomeric excess (ee) when using chiral auxiliaries .

Stereochemical Analysis and Resolution

Enantiodifferentiation via NMR

Chiral solvating agents (CSAs) like BINOL-amino alcohol derivatives enable enantiomeric excess determination. For example, NMR with CSA 3 resolves (R)- and (S)-enantiomers via distinct α-H proton shifts (ΔΔδ up to 0.641 ppm) .

X-Ray Crystallography

Absolute configuration confirmation is achieved through single-crystal X-ray analysis. In a related chroman derivative, (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman, the Flack parameter (0.02(2)) confirmed the (R,S) configuration .

Applications in Medicinal Chemistry

Anticancer Activity

Chroman derivatives exhibit inhibitory effects on cancer cell lines. For instance, 6-substituted chroman-2-carbohydrazides show GI values of 34.7 µM against MCF-7 breast cancer cells . While (R)-chroman-3-carboxylic acid itself is less studied, its ester and amide derivatives are under investigation for tumor growth suppression .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume